7-Bromooct-1-ene
Description
Structure
3D Structure
Properties
CAS No. |
210292-17-4 |
|---|---|
Molecular Formula |
C8H15Br |
Molecular Weight |
191.11 g/mol |
IUPAC Name |
7-bromooct-1-ene |
InChI |
InChI=1S/C8H15Br/c1-3-4-5-6-7-8(2)9/h3,8H,1,4-7H2,2H3 |
InChI Key |
AJJUMRVAJYRSME-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC=C)Br |
Origin of Product |
United States |
Advanced Methodologies for the Chemical Synthesis of 7 Bromooct 1 Ene
Regioselective and Stereoselective Synthetic Pathways
The creation of 7-Bromooct-1-ene necessitates careful planning to install functional groups at specific positions on the eight-carbon chain. The following pathways highlight strategies to synthesize necessary precursors and the target molecule itself, with a focus on achieving high regiochemical control.
The synthesis of the direct precursor to this compound, which is oct-1-en-7-ol, can be approached through pathways that incorporate a hydroboration-oxidation step to establish a key intermediate. This reaction is renowned for its anti-Markovnikov regioselectivity and syn-stereospecificity, converting an alkene to an alcohol. wikipedia.orgmasterorganicchemistry.com
A multi-step approach can be devised starting from 1,6-heptadiene.
Selective Hydroboration-Oxidation: 1,6-heptadiene undergoes a regioselective hydroboration-oxidation reaction. The borane (B79455) reagent, such as borane-tetrahydrofuran complex (BH₃·THF), selectively adds to the less sterically hindered terminal double bond. libretexts.org Subsequent oxidation with hydrogen peroxide and a base (e.g., NaOH) yields hept-6-en-1-ol.
Conversion to Grignard Reagent: The resulting alcohol is first converted to an alkyl bromide, hept-6-en-1-yl bromide, using a standard brominating agent like phosphorus tribromide (PBr₃). This bromide is then treated with magnesium metal in dry ether to form the corresponding Grignard reagent.
Reaction with Acetaldehyde: The final carbon atom is introduced by reacting the Grignard reagent with acetaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to furnish the target precursor, oct-1-en-7-ol.
This sequence leverages the high regioselectivity of the hydroboration-oxidation reaction to construct a key building block for the ultimate synthesis of the target secondary alcohol.
With the precursor alcohol, oct-1-en-7-ol, in hand, the final step is the conversion of the secondary hydroxyl group into a bromide. This is achieved through a nucleophilic substitution reaction. The choice of reagent is critical to avoid side reactions involving the terminal double bond.
Commonly used methods include:
Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to alkyl bromides. The reaction typically proceeds with inversion of configuration if the alcohol is chiral.
Thionyl Bromide (SOBr₂): Similar to PBr₃, thionyl bromide can be used to effect the transformation.
Appel Reaction: A combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) generates an intermediate that facilitates the SN2 displacement of the hydroxyl group by bromide. This reaction is known for its mild conditions.
The general mechanism involves the activation of the hydroxyl group by the brominating agent, turning it into a good leaving group. A bromide ion then displaces this leaving group to form the C-Br bond, yielding this compound.
| Reagent | Typical Conditions | Product |
| PBr₃ | Pyridine, 0 °C to RT | This compound |
| CBr₄, PPh₃ | Dichloromethane (CH₂Cl₂), 0 °C | This compound |
This table is interactive. Click on the headers to sort.
Controlled radical bromination is a powerful tool for C-H functionalization, though achieving high regioselectivity at a specific, unactivated secondary carbon like C-7 in an octane chain is a significant challenge. Standard radical bromination techniques often lack the necessary control.
Allylic Bromination: Reagents like N-Bromosuccinimide (NBS) with a radical initiator would preferentially brominate the allylic C-3 position of oct-1-ene.
Free-Radical Halogenation: The reaction of alkanes with bromine (Br₂) under UV light is notoriously unselective, leading to a mixture of constitutional isomers. byjus.com
Anti-Markovnikov HBr Addition: The radical-mediated addition of HBr across a double bond occurs with anti-Markovnikov regioselectivity. libretexts.orglibretexts.org If applied to 1,7-octadiene, this method would yield the isomeric 8-Bromooct-1-ene, not the desired 7-bromo product.
Synthesizing this compound via a radical pathway would necessitate advanced methods, potentially involving directed C-H activation. Such strategies might use a directing group to position a radical-generating catalyst in proximity to the C-7 hydrogens, guiding the bromination to that specific site. However, these methods are at the forefront of chemical research and are not yet standard synthetic protocols. Therefore, direct radical bromination of a simple precursor is generally not a viable pathway for the selective synthesis of this particular isomer.
An alternative strategy involves constructing the carbon skeleton with an alkyne functionality, which is then converted to the terminal alkene of the target molecule. This approach requires the synthesis of a suitable precursor, 7-bromooct-1-yne .
A plausible synthesis for this alkyne precursor is as follows:
Start with the reaction of lithium acetylide with 1,5-dibromopentane. A controlled reaction can lead to the mono-alkylation product, 7-bromo-1-heptyne.
The terminal alkyne is then deprotonated with a strong base like sodium amide (NaNH₂) to form an acetylide anion.
This anion is subsequently alkylated with methyl iodide (CH₃I) to add the final carbon atom, yielding 7-bromooct-1-yne.
Once the precursor alkyne is obtained, the terminal double bond of this compound can be formed. Since the target is a terminal alkene, there is no Z/E stereochemistry to control. The conversion can be achieved via hydroboration-protonolysis . The alkyne is treated with a sterically hindered borane, such as disiamylborane or 9-BBN, to prevent double addition across the triple bond. wikipedia.org This hydroboration step is followed by treatment with a carboxylic acid like acetic acid, which replaces the boryl group with hydrogen, yielding the desired terminal alkene without affecting the bromide at the other end of the molecule.
Optimized Reaction Conditions and Purification Protocols in this compound Synthesis
The efficiency of the synthetic pathways described depends heavily on the optimization of reaction conditions and effective purification of intermediates and the final product.
Reaction Conditions:
Hydroboration-Oxidation: This reaction is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF), which stabilizes the borane reagent. chemistrytalk.org Reactions are often initiated at 0 °C and then allowed to warm to room temperature. The subsequent oxidation step requires basic aqueous hydrogen peroxide.
Nucleophilic Substitution: The conversion of oct-1-en-7-ol to the bromide is optimized by controlling the temperature, which is often kept low (e.g., 0 °C) to minimize side reactions. The choice of solvent is crucial; non-polar solvents like dichloromethane are common for Appel reactions, while pyridine can be used as both a solvent and an acid scavenger with PBr₃.
Alkyne Alkylation: These reactions require strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of the highly basic acetylide anions. Liquid ammonia is often used as a solvent for reactions involving sodium amide.
Purification Protocols: The purification of this compound and its precursors is essential to remove byproducts and unreacted starting materials.
Extraction and Washing: Crude reaction mixtures are typically subjected to an aqueous workup, where the product is extracted into an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is then washed with water, brine, and sometimes a basic or acidic solution to remove impurities.
Column Chromatography: This is the most common method for purifying intermediates and the final product. Silica (B1680970) gel is used as the stationary phase, and a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is used to separate the desired compound based on polarity. researchgate.net
Distillation: If the product is a liquid with sufficient thermal stability and a distinct boiling point, fractional distillation under reduced pressure can be an effective method for purification on a larger scale.
| Synthesis Step | Key Optimization Parameter | Common Purification Method |
| Hydroboration of Diene | Use of sterically hindered borane for selectivity | Column Chromatography |
| Alcohol to Bromide (Appel) | Low temperature (0 °C) to prevent side reactions | Column Chromatography |
| Alkyne Alkylation | Anhydrous conditions, inert atmosphere | Extraction and Column Chromatography |
| Alkyne to Alkene | Choice of borane and protonolysis agent | Distillation or Chromatography |
This table is interactive. Click on the headers to sort.
Mechanistic Investigations of 7 Bromooct 1 Ene Reactivity
Reaction Mechanisms Involving the Terminal Alkene Moiety
The terminal alkene (C1-C2) in 7-Bromooct-1-ene is a region of high electron density, rendering it susceptible to electrophilic attack and enabling its participation in various catalytic and pericyclic reactions.
Electrophilic Addition Pathways
Electrophilic addition reactions are characteristic of alkenes, where the π-bond acts as a nucleophile, attacking an electrophilic species. The general mechanism involves two key steps: electrophilic attack and nucleophilic attack.
Addition of Hydrogen Halides (e.g., HBr): When this compound reacts with hydrogen halides like HBr, the polar H-Br bond presents a partially positive hydrogen atom that acts as an electrophile. The π electrons from the terminal double bond attack this hydrogen, while the electrons in the H-Br bond move to the bromine, forming a bromide anion and a carbocation intermediate nih.govnih.govnih.gov. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the alkene that already has more hydrogen atoms, leading to the formation of the more stable secondary carbocation at C2 (if the alkene is considered as C1=C2) nih.govnih.gov. Subsequently, the nucleophilic bromide anion attacks the carbocation, forming a new C-Br sigma bond and yielding a bromoalkane product nih.govnih.gov.
Addition of Halogens (e.g., Br₂): Halogens like bromine (Br₂) are non-polar molecules, but their electron cloud can be polarized by the high electron density of the alkene's double bond as they approach, inducing a temporary dipole nih.govnih.govuni.lufishersci.com. The partially positive bromine atom acts as an electrophile, and the π electrons from the alkene attack it, simultaneously causing the Br-Br bond to break heterolytically nih.govnih.govuni.lu. This leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom bridges the two carbon atoms of the former double bond uni.lufishersci.com. In the second step, a bromide anion (formed in the first step) attacks one of the carbons of the cyclic bromonium ion from the backside, resulting in an anti-addition product (vicinal dibromide) uni.lu.
Table 1: Electrophilic Addition Mechanisms
| Reagent (Electrophile) | Intermediate | Regioselectivity (for HBr) | Stereoselectivity (for Br₂) |
| HBr | Carbocation | Markovnikov | Not applicable |
| Br₂ | Cyclic Halonium Ion (e.g., Bromonium Ion) | Not applicable | Anti-addition |
Cross-Metathesis and Ring-Closing Metathesis Dynamics
Olefin metathesis reactions, catalyzed by transition metal alkylidene complexes (e.g., Grubbs catalysts), involve the redistribution of alkylidene fragments between two alkenes 47.93.227. The general mechanism proceeds through a [2+2] cycloaddition between the metal alkylidene and the olefin, forming a four-membered metallacyclobutane intermediate, which then undergoes a retro [2+2] cycloaddition to yield new alkene products and a regenerated metal carbene 47.93.227.
Cross-Metathesis (CM): this compound, with its terminal alkene, can participate in cross-metathesis reactions with another olefin 47.93.227. This intermolecular coupling forms a new internal olefin and releases ethylene (B1197577) as a byproduct 47.93.227. Statistically, cross-metathesis reactions between two different terminal alkenes can lead to a mixture of products, including two homocoupling products and one cross-coupling product, each potentially with E/Z isomers. Achieving high selectivity for the desired cross-coupled product often depends on the relative reactivities of the two alkene substrates and the choice of catalyst.
Ring-Closing Metathesis (RCM): While this compound itself is a mono-alkene and thus cannot directly undergo RCM, its terminal alkene moiety makes it a valuable building block for synthesizing dienes that can subsequently undergo RCM. RCM is an intramolecular variation of olefin metathesis, widely used for the synthesis of unsaturated rings, typically 5- to 7-membered, but also larger macrocycles 47.93.227. The driving force for RCM, especially with terminal alkenes, is the expulsion of volatile ethylene, shifting the equilibrium towards the cyclic product. The E/Z selectivity in RCM products is often influenced by ring strain.
Cycloaddition and Intramolecular Cyclization Mechanisms
The terminal alkene of this compound can also engage in cycloaddition reactions, which are concerted processes forming cyclic products from two or more unsaturated molecules.
Cycloaddition Reactions (e.g., Diels-Alder, Ene Reaction): The alkene in this compound can act as a dienophile in a [4+2] cycloaddition, such as the Diels-Alder reaction, when reacted with a suitable diene. In this concerted mechanism, six electrons rearrange to form a six-membered ring with two new sigma bonds. The ene reaction is another type of cycloaddition where an alkene (the "ene") reacts with another unsaturated component (the "enophile") involving the transfer of an allylic hydrogen and the formation of a new sigma bond and a new pi bond. The terminal alkene in this compound could function as an ene or enophile depending on the reaction partner and conditions.
Intramolecular Cyclization Mechanisms: Intramolecular cyclization reactions involve the reaction of two functional groups within the same molecule to form a ring. While this compound does not inherently possess a second functional group suitable for direct intramolecular cyclization with its alkene, it can be modified to create such systems. For instance, the Conia-ene reaction is an intramolecular cyclization of unsaturated carbonyl compounds with an alkene or alkyne, typically proceeding via an enol intermediate and a concerted 1,5-hydrogen shift. Similarly, metal-catalyzed intramolecular hydrofunctionalization reactions of alkynes or alkenes can lead to the formation of various carbocyclic and heterocyclic compounds. The presence of the bromine atom offers a handle for further derivatization to set up such intramolecular cyclization precursors.
Mechanisms of Transformation at the Bromine-Substituted Carbon Center
The bromine atom at the C7 position of this compound makes this carbon electrophilic, enabling nucleophilic attack and the formation of organometallic reagents. Given that the bromine is on a secondary carbon, its reactivity is influenced by steric and electronic factors.
Nucleophilic Substitution Reaction Mechanisms
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, bromide) by a nucleophile. For secondary alkyl halides like this compound (with bromine at C7), both SN1 and SN2 mechanisms are possible, with the favored pathway depending on reaction conditions, solvent, and the nature of the nucleophile.
SN2 Mechanism: The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. This leads to an inversion of configuration at the carbon center if it is chiral. The rate of an SN2 reaction depends on the concentration of both the substrate and the nucleophile. Secondary alkyl halides can undergo SN2 reactions, but they are generally slower than primary alkyl halides due to increased steric hindrance around the electrophilic carbon.
SN1 Mechanism: The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step involves the slow, unimolecular departure of the leaving group (bromide), forming a carbocation intermediate. The stability of this carbocation is crucial, with tertiary carbocations being more stable than secondary, and secondary more stable than primary. In the second, fast step, the nucleophile attacks the planar carbocation from either face, potentially leading to racemization if the carbon is chiral. The rate of an SN1 reaction depends only on the concentration of the substrate. While secondary alkyl halides can form secondary carbocations, SN1 reactions are typically favored by polar protic solvents and weak nucleophiles.
Table 2: Comparison of Nucleophilic Substitution Mechanisms for this compound
| Feature | SN1 | SN2 |
| Steps | Two steps (carbocation intermediate) | One concerted step |
| Rate Dependence | Substrate concentration only | Both substrate and nucleophile concentration |
| Stereochemistry | Racemization (if chiral center) | Inversion of configuration |
| Preferred Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
| Preferred Solvent | Polar protic | Polar aprotic |
| Nucleophile | Weak | Strong |
Grignard Reaction Mechanisms
Grignard reagents are powerful carbon nucleophiles formed by the insertion of magnesium metal into an alkyl or aryl halide. For this compound, reaction with magnesium in an anhydrous ether solvent would yield the corresponding Grignard reagent, oct-7-en-2-ylmagnesium bromide.
Formation of Grignard Reagent: The formation of the Grignard reagent from this compound involves the insertion of magnesium metal between the carbon-bromine bond. This process is complex and can involve radical intermediates. The resulting carbon-magnesium bond is highly polarized, with the carbon atom bearing a significant partial negative charge, making it behave like a carbanion and a strong nucleophile.
Reactions with Electrophiles: The Grignard reagent derived from this compound can react with various electrophilic carbon species to form new carbon-carbon bonds.
Aldehydes and Ketones: Grignard reagents add to the carbonyl carbon of aldehydes and ketones, forming an alkoxide intermediate, which upon acidic workup, yields alcohols. The reaction typically proceeds via a nucleophilic addition mechanism.
Esters: With esters, Grignard reagents undergo a double addition. The first addition forms a tetrahedral intermediate, which then eliminates an alkoxide leaving group to reform a ketone. This ketone is then immediately attacked by a second equivalent of the Grignard reagent, ultimately yielding a tertiary alcohol after workup.
Carbon Dioxide: Reaction with carbon dioxide (CO₂) leads to the formation of a carboxylate salt, which upon acidic workup, yields a carboxylic acid.
Epoxides: Grignard reagents can open epoxide rings, typically attacking the less substituted carbon atom, leading to the formation of alcohols with an extended carbon chain.
The mechanism of Grignard reactions is primarily nucleophilic addition, though radical pathways can also operate, particularly with aromatic or bulky substrates or electrophiles with low reduction potential.
Catalytic Transformations and Functionalizations of 7 Bromooct 1 Ene
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming new carbon-carbon (C-C) bonds. These reactions typically involve an organohalide, such as 7-Bromooct-1-ene, reacting with a nucleophilic coupling partner in the presence of a palladium catalyst nih.gov.
The Negishi cross-coupling reaction, which couples organic halides with organozinc compounds, has been successfully applied to alkenyl bromides related to this compound, specifically (Z)-1-bromooct-1-ene and (E)-1-bromooct-1-ene nih.govnih.gov. This methodology allows for the formation of C-C bonds with maintenance of olefin stereochemistry, a crucial aspect in synthetic design nih.govnih.gov.
Research findings indicate that the coupling of n-decylzinc iodide with (Z)-1-bromooct-1-ene can yield the desired isomerically pure product in high yield when catalyzed by bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) nih.gov. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) was found to be instrumental in preventing the erosion of stereointegrity in these cross-couplings nih.govnih.gov. While TMEDA might slow reaction rates at room temperature, conducting reactions at 60 °C can lead to completion within 2–3 hours, requiring as little as 1 mol% of PdCl₂(PPh₃)₂ catalyst and resulting in stereoisomerically clean products nih.gov.
For (E)-1-bromooct-1-ene, Negishi cross-couplings with n-heptylzinc iodide have also been explored. The use of bidentate ligands, such as dichloro[bis(2-(diphenylphosphino)phenyl)ether]palladium(II) (PdCl₂(DPEPhos)), can further enhance chemoselectivity, leading to essentially quantitative yields nih.gov.
A summary of representative Negishi coupling conditions and outcomes for bromooctenes is presented in Table 1.
Table 1: Representative Negishi Cross-Coupling Reactions of Bromooctenes
| Substrate | Organozinc Reagent | Catalyst | Additive | Temperature (°C) | Time (h) | Product Stereochemistry | Yield (%) | Citation |
| (Z)-1-Bromooct-1-ene | n-Decylzinc iodide | PdCl₂(PPh₃)₂ (1 mol%) | TMEDA | 60 | 2–3 | Isomerically Pure (Z) | High | nih.gov |
| (E)-1-Bromooct-1-ene | n-Heptylzinc iodide | PdCl₂(PPh₃)₂ (2 mol%) | N-MeIm | Not specified | Not specified | High stereo- and chemoselectivity | Quantitative | nih.gov |
| (E)-1-Bromooct-1-ene | n-Heptylzinc iodide | PdCl₂(DPEPhos) | None | Not specified | Not specified | High stereo- and chemoselectivity | Quantitative | nih.gov |
Common challenges in Negishi couplings, such as homocoupling and protio-quenching, have been addressed by the development of modified methods, including the use of specific ligands and additives nih.gov.
The Suzuki-Miyaura cross-coupling reaction is another widely used palladium-catalyzed method for C-C bond formation, typically involving organic boron compounds (such as boronic acids or esters) and organic halides under basic conditions wikipedia.orgfishersci.atfishersci.ca. While this compound, as an alkyl bromide containing an alkene, is structurally amenable to such reactions, specific detailed research findings directly referencing its use in Suzuki-Miyaura couplings were not identified in the provided search results. However, the general applicability of Suzuki-Miyaura coupling to alkyl halides and alkylboranes suggests its potential for the functionalization of this compound fishersci.at.
Beyond Negishi and Suzuki couplings, palladium catalysts facilitate a range of other C-C bond-forming reactions, including Heck and Stille couplings americanelements.com. While general principles and applications of these reactions are well-documented, specific detailed research findings on the direct C-C bond formation of this compound via other palladium-mediated processes were not found in the provided search results. Palladium(II)-catalyzed oxidation of 8-bromooct-1-ene to its corresponding aldehyde has been reported, which involves C-O bond formation rather than C-C ereztech.com.
Gold-Catalyzed Cycloisomerization and Related Processes
Gold catalysis is increasingly recognized for its role in activating π-systems, particularly alkynes, for various cyclization and rearrangement reactions wikipedia.orgwikipedia.orgfishersci.dkfishersci.caacrospharmatech.com. However, the provided search results did not yield specific detailed research findings on the direct gold-catalyzed cycloisomerization or related processes involving this compound. The reported gold-catalyzed cycloisomerization reactions primarily involve haloalkynes or 1-bromo-1,5-enyne derivatives, which possess alkyne functionalities or enyne systems that are typically activated by gold catalysts wikipedia.orgwikipedia.orgfishersci.dkfishersci.caacrospharmatech.com. Given that this compound contains an alkene and a bromo group, its direct participation in typical gold-catalyzed cycloisomerization mechanisms, which often rely on alkyne activation, is not explicitly supported by the current findings.
Hypervalent Iodine-Mediated Oxidative Hydrolysis
Hypervalent iodine reagents offer a metal-free alternative for oxidative transformations in organic synthesis wikipedia.orgwikipedia.orgfishersci.co.ukfishersci.dkchemicalbook.com. A notable application relevant to this compound is the hypervalent iodine-catalyzed oxidative hydrolysis of aliphatic bromoalkenes, which provides a method for synthesizing dialkyl α-bromoketones wikipedia.orgwikipedia.orgfishersci.dkchemicalbook.com.
This catalytic process utilizes [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) as the catalyst, with meta-chloroperoxybenzoic acid (m-CPBA) used to regenerate the active iodine(III) species wikipedia.orgwikipedia.org. The reaction proceeds through the association of the bromoalkene with a phenyl tosyloxy iodonium (B1229267) intermediate, followed by attack from tosyloxy or water. Subsequent expulsion of the bromide anion and an SN2 attack by a bromide anion leads to the formation of the dialkyl α-bromoketone wikipedia.orgwikipedia.org.
The methodology has demonstrated tolerance for both symmetrical and unsymmetrical dialkyl bromoalkenes, including those with steric hindrance, delivering the corresponding α-bromoketones with moderate to high yields wikipedia.orgfishersci.dk. It has been noted that Ritter-type side products can also form via an alternative reaction pathway wikipedia.orgwikipedia.orgfishersci.dkchemicalbook.com.
Ruthenium-Catalyzed Transformations
Ruthenium catalysts are widely employed in various organic transformations, including olefin metathesis, hydrogenation, and cycloadditions to form diverse ring structures fishersci.nlchembeez.com. While ruthenium-catalyzed reactions are versatile, specific detailed research findings on direct transformations of this compound via ruthenium catalysis were not identified in the provided search results. General reviews describe ruthenium-catalyzed cycloadditions for forming five-, six-, and seven-membered rings, and cross-metathesis reactions fishersci.nlindiamart.com. However, direct applications to the bromoalkene functionality of this compound were not explicitly detailed.
Other Transition Metal-Catalyzed Derivatizations
Beyond common cross-coupling reactions, this compound and its derivatives can undergo a range of other transition metal-catalyzed transformations, leading to various functionalized products. These derivatizations leverage the distinct reactivity of the alkene and the carbon-bromine bond, often with high selectivity.
Copper-Catalyzed Derivatizations
Copper catalysts are recognized for their utility in promoting reactions under milder conditions and often achieving excellent yields. nih.gov One notable derivatization pathway involves the formation of a Grignard reagent from 8-bromo-1-octene, which can then participate in copper(II)-catalyzed coupling reactions. For instance, such a Grignard reagent has been employed in the homologation of 8-bromooct-1-ene itself, facilitating the synthesis of more elaborate structures. nih.govfishersci.be This highlights copper's role in carbon-carbon bond formation from the alkyl halide end of the molecule.
Nickel-Catalyzed Derivatizations
Nickel catalysis has emerged as a powerful tool for various organic transformations, including cross-coupling and dicarbofunctionalization of alkenes. epa.govnih.gov In the context of bromoalkenes, (E)-1-bromooct-1-ene, an isomer of this compound, has been utilized as a vinyl halide substrate in nickel-catalyzed decarboxylative cross-coupling reactions. nih.gov This type of reaction allows for the formation of new carbon-carbon bonds by replacing a carboxylic acid group with a vinyl group, demonstrating nickel's ability to activate the vinyl halide for further functionalization.
| Substrate (Vinyl Halide) | Catalyst System | Reaction Type | Notes |
| (E)-1-bromooct-1-ene | NiCl₂⋅glyme, dtbbpy, DBU, photocatalyst | Decarboxylative Cross-Coupling | Utilizes vinyl halide for C-C bond formation. nih.gov |
Palladium-Catalyzed Cyclizations
Palladium catalysts are extensively used in organic synthesis for forming carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, exhibiting high functional group tolerance and often excellent stereo- and regioselectivity. researchgate.netamericanelements.com While direct examples for this compound are less explicitly detailed in the provided snippets for "other" derivatizations, palladium-catalyzed cascade cyclization reactions of bromoenynamides have been reported. uni.lunih.gov These reactions, involving systems structurally related to bromoalkenes, demonstrate palladium's capacity to facilitate intramolecular cyclizations, leading to complex azatricyclic products. This indicates the potential for similar palladium-mediated cyclization strategies with appropriately substituted this compound derivatives.
Derivatizations via Radical Cyclization
The functionalization of bromo-octene scaffolds can also proceed through radical cyclization pathways. A notable example involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to synthesize 2,4-disubstituted piperidines. uv.mx This method, while not explicitly utilizing a transition metal catalyst for the radical initiation step, represents a significant derivatization of a bromo-octene derivative. The cyclization can be achieved using reagents such as tributyltin hydride (PubChem CID: 5948) or tris(trimethylsilyl)silane (B43935) (PubChem CID: 6327365). uv.mx When tributyltin hydride is employed, trans piperidines are typically obtained with trans/cis diastereomeric ratios ranging from 3:1 to 6:1. uv.mx Remarkably, the use of tris(trimethylsilyl)silane can significantly enhance diastereoselectivity, yielding ratios up to 99:1 in certain cases. uv.mx This enhanced selectivity is attributed to a selective rearrangement of the minor stereoisomer through a cascade process involving radical cyclization, 1,5-radical translocation, and subsequent attack onto a sulfonamide with SO₂ extrusion. uv.mx
| Substrate (Derivative) | Reagent | Product Class | Diastereomeric Ratio (trans/cis) |
| 7-substituted-6-aza-8-bromooct-2-enoates | Tributyltin hydride (PubChem CID: 5948) | 2,4-disubstituted piperidines (PubChem CID: 175359497) | 3:1 to 6:1 uv.mx |
| 7-substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane (PubChem CID: 6327365) | 2,4-disubstituted piperidines (PubChem CID: 175359497) | Up to 99:1 uv.mx |
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step hydration reaction that effectively transforms alkenes into alcohols. This reaction proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the alkene, and with syn stereochemistry, where both the hydrogen and the hydroxyl group add to the same face of the double bond. Common hydroboration reagents include borane (B79455) (BH₃) or 9-borabicyclo[3.3.1]nonane (9-BBN). While classical hydroboration is not typically considered a transition metal-catalyzed reaction, it is a fundamental and selective method for functionalizing the alkene moiety present in this compound, yielding bromo-alcohols.
Derivatization Strategies and Synthetic Utility of 7 Bromooct 1 Ene
Preparation of Organometallic Intermediates (e.g., Grignard Reagents)
The bromine atom in 7-Bromooct-1-ene is a secondary alkyl bromide, which can theoretically be converted into an organometallic intermediate, such as a Grignard reagent. Grignard reagents (RMgX) are powerful nucleophiles widely used for carbon-carbon bond formation. The formation typically involves reacting an alkyl halide with magnesium metal in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org
For this compound, the reaction would yield 7-octen-1-ylmagnesium bromide. A key consideration for such a transformation is the presence of the terminal alkene. While Grignard reagents are generally compatible with isolated carbon-carbon double bonds, care must be taken to avoid side reactions, such as polymerization or addition to the alkene, especially if the reaction conditions are not carefully controlled. The synthesis of Grignard reagents requires scrupulous care to exclude water and oxygen, as these reagents are highly reactive with protic sources. libretexts.org Although 8-bromooct-1-ene has been used to prepare Grignard reagents for natural product synthesis, specific examples for this compound are not widely reported in the literature. thieme-connect.com, varsal.com, made-in-china.com, google.com
Synthesis of α-Halogenated Ketones and Related Carbonyl Compounds
The synthesis of α-halogenated ketones typically involves the halogenation of ketones or aldehydes at their α-position, often via an enol or enolate intermediate. , acs.org, organic-chemistry.org, solubilityofthings.com This process involves the replacement of an α-hydrogen with a halogen atom. acs.org Given that this compound is an alkyl halide and an alkene, it is not a direct precursor to α-halogenated ketones in the conventional sense.
However, if this compound were to be transformed into a ketone, for instance, through functional group interconversion (e.g., oxidation of a secondary alcohol derived from the bromide, or hydration of the alkene followed by oxidation), the resulting ketone could then undergo α-halogenation. For example, if the bromine were replaced by a carbonyl group (e.g., through a multi-step sequence involving Grignard reaction with a suitable electrophile and subsequent oxidation), the resulting carbonyl compound could be subjected to α-halogenation. The direct synthesis of α-halogenated ketones from this compound without intermediate steps is not a standard reaction pathway. Therefore, detailed research findings on this specific transformation for this compound are not available.
Construction of Conjugated Diene Systems
The construction of conjugated diene systems from this compound would necessitate the formation of an additional double bond conjugated with the existing terminal alkene. This typically involves elimination reactions. For this compound, the bromine at the C-7 position is a secondary bromide. An elimination reaction (e.g., dehydrohalogenation) would lead to the formation of an internal double bond.
If the elimination were to occur between C-6 and C-7, it would result in a 6,7-double bond. If the elimination were to occur between C-7 and C-8, it would result in a 7,8-double bond. Neither of these scenarios directly leads to a conjugated diene system with the terminal C1=C2 double bond. A conjugated diene system would require the formation of a double bond at C3-C4 or C4-C5, which is not directly accessible from the C-7 bromide via a simple elimination. libretexts.org, libretexts.org, mdpi.com More complex multi-step syntheses involving functional group manipulation and rearrangement would be required to achieve conjugation starting from this compound. Specific research findings detailing the construction of conjugated diene systems directly from this compound are not documented.
Heterocycle Synthesis via Intramolecular Cyclizations
Intramolecular cyclization reactions are powerful tools for synthesizing heterocyclic compounds, where a functional group within the same molecule reacts to form a ring containing at least one heteroatom. wikipedia.org, , mdpi.com this compound contains a bromine atom and an alkene, which could potentially participate in cyclization if a suitable nucleophilic or radical center is generated elsewhere in the chain.
The formation of five-membered (pyrrolidine) or six-membered (piperidine) nitrogen heterocycles via intramolecular cyclization from a bromoalkene like this compound would typically involve a nitrogen-containing nucleophile positioned appropriately along the carbon chain. For instance, if a primary or secondary amine were introduced at a suitable position (e.g., C-2 or C-3 relative to the bromine or the alkene), intramolecular nucleophilic attack on the carbon bearing the bromine could lead to cyclization.
For this compound, to form a pyrrolidine (B122466) (5-membered ring), the nitrogen would need to be positioned to cyclize onto the C-7 carbon, which would require a specific chain length and functionalization. Similarly, for a piperidine (B6355638) (6-membered ring), the nitrogen would need to be positioned for a 6-exo-trig cyclization onto the C-7 carbon. Radical cyclizations involving bromoalkenes have been reported for synthesizing piperidines, for example, from 7-substituted-6-aza-8-bromooct-2-enoates, but these involve different substitution patterns and chain lengths than this compound. acs.org While pyrrolidine and piperidine frameworks are common in medicinal chemistry, specific applications utilizing this compound as a direct precursor for their synthesis via intramolecular cyclization are not readily found in the literature. nih.gov, core.ac.uk, mdpi.com, dtic.mil, organic-chemistry.org, mdpi.com, whiterose.ac.uk, fishersci.com
The synthesis of tricyclic azacycle scaffolds from this compound would represent a more complex synthetic endeavor, requiring multiple cyclization events. This would typically involve further functionalization of the molecule to introduce additional reactive sites or a pre-existing cyclic system onto which new rings are formed. For example, palladium-catalyzed cascade cyclizations of bromoenynamides have been shown to afford azatricyclic products, but these substrates are structurally more complex than this compound. rsc.org Without additional functional groups or a pre-existing ring system, this compound alone is unlikely to directly form a tricyclic azacycle scaffold via simple intramolecular cyclization. Therefore, no specific research findings are available for this transformation using this compound.
Formation of Thioamides and Other Functional Group Conversions
Functional group interconversions are fundamental in organic synthesis, allowing chemists to transform one functional group into another. scribd.com, imperial.ac.uk, solubilityofthings.com The bromine atom in this compound can undergo various nucleophilic substitution reactions (SN1 or SN2, depending on conditions and substrate structure) to replace the bromine with other functional groups (e.g., alcohols, amines, nitriles, thiols). The terminal alkene can undergo addition reactions (e.g., hydrohalogenation, hydration, dihydroxylation) or participate in cross-coupling reactions (e.g., Heck, Suzuki, metathesis).
The formation of thioamides typically involves the thionation of amides or the reaction of nitriles, aldehydes, or ketones with sulfur sources and amines. researchgate.net, rsc.org, rsc.org While this compound could potentially be converted into an intermediate suitable for thioamide synthesis (e.g., an amide or nitrile through a multi-step sequence), it is not a direct precursor. For example, a method for synthesizing thioamides via a three-component condensation of alkynyl bromides, amines, and sodium sulfide (B99878) has been reported, but this involves alkynyl bromides, not alkyl bromides like this compound. rsc.org, sci-hub.se
Other functional group conversions for this compound could include:
Hydrolysis: Conversion of the bromide to a secondary alcohol.
Amination: Conversion of the bromide to a secondary amine.
Alkene reactions: Hydration to an alcohol, halogenation of the double bond, or epoxidation.
Cross-coupling reactions: The bromide could participate in metal-catalyzed cross-coupling reactions (e.g., with organometallic reagents or boronic acids) to form new carbon-carbon bonds, while the alkene remains intact or is selectively reacted.
However, specific detailed research findings or data tables for these functional group conversions using this compound are not widely reported in the literature.
Compound Names and PubChem CIDs
Applications of 7 Bromooct 1 Ene in Complex Molecule Total Synthesis
Natural Product Synthesis as a Key Building Block
8-Bromooct-1-ene is frequently employed in the synthesis of natural products, leveraging its reactivity to construct complex carbon skeletons and introduce specific functionalities. uni.luchem960.com
Access to Annonaceous Acetogenins (B1209576)
Annonaceous acetogenins are a significant class of natural products primarily isolated from the Annonaceae plant family. These compounds are typically characterized by long, unbranched C32 or C34 fatty acid backbones, often featuring one to three tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings, secondary alcohol groups, and a terminal α,β-unsaturated γ-lactone or butenolide ring. nih.govmdpi.comresearchgate.net They exhibit potent biological activities, including significant cytotoxicity against various human tumor cell lines. nih.govmdpi.com
Table 1: Role of 8-Bromooct-1-ene in cis-Sylvaticin Synthesis
| Natural Product Target | Starting Material | Key Intermediate Derived | Overall Yield | Linear Steps |
| cis-Sylvaticin | 8-Bromooct-1-ene | C3-C17 fragment | 8.3% | 21 (24 incl. inversion) nih.govnih.gov |
Stereoselective Assembly of Polyketide and Fatty Acid Derivatives
The versatility of 8-Bromooct-1-ene extends to the stereoselective assembly of various polyketide and fatty acid derivatives. A notable application involves its conversion into a Grignard reagent, which has been successfully employed in the synthesis of complex chiral molecules. For instance, a Grignard reagent derived from 8-Bromooct-1-ene was used in the stereoselective synthesis of (2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol. fishersci.beuni.luchem960.com This demonstrates its utility in controlling stereochemistry during the construction of long-chain derivatives.
Synthesis of Chiral Furan (B31954) and Pyrrolidine (B122466) Ring Systems
8-Bromooct-1-ene plays a role in the synthesis of chiral heterocyclic systems. As mentioned, its Grignard reagent is instrumental in the formation of (2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol, directly contributing to the construction of a chiral furan ring system. fishersci.beuni.luchem960.com
Furthermore, 8-Bromooct-1-ene has been utilized in the synthesis of pyrrolidine derivatives. For example, in the synthesis of broussonetine M, a Grignard reagent prepared from 8-Bromooct-1-ene was added to a d-arabino-nitrone, leading to a hydroxylamine (B1172632) intermediate. Subsequent reduction and protection steps provided a pyrrolidine precursor in high yield and excellent diastereoselectivity, demonstrating its utility in accessing chiral pyrrolidine scaffolds. mdpi.com
Role in the Elaboration of Pharmaceutical and Agrochemical Intermediates
8-Bromooct-1-ene is a valuable intermediate in the production of more complex pharmaceutical and agrochemical compounds. 47.93.227fishersci.benih.govmcgill.ca Its reactive functionalities allow for its incorporation into various synthetic pathways to create bioactive molecules.
In the pharmaceutical sector, 8-Bromooct-1-ene has been used in the synthesis of complex pharmaceutical compounds, including Dithienogermole (DTG) derivatives. fishersci.beuni.luchem960.com These derivatives are often explored for their potential applications in medicinal chemistry. Additionally, it has been employed in the synthesis of P3 fragments for macrocyclic HCV NS3/NS4A Protease Inhibitors, where 8-Bromooct-1-ene was converted to 8-nonenoic acid via a Grignard reaction with CO2, which then served as a precursor for the P3 amino acid. mcgill.ca
In the agrochemical industry, 8-Bromooct-1-ene serves as a key intermediate for the synthesis of various agrochemicals, contributing to the development of products that enhance agricultural productivity and crop protection. mcgill.ca
Precursor for Advanced Materials and Functional Polymers
Beyond its applications in fine chemical synthesis, 8-Bromooct-1-ene also acts as a precursor for advanced materials and functional polymers. fishersci.canih.gov
Synthesis of Polymerizable Ligands for Quantum Dot Applications
A significant application of 8-Bromooct-1-ene is in the preparation of polymerizable ligands. These ligands are essential for the synthesis of quantum dot-labeled polymer beads. fishersci.cafishersci.beuni.luchem960.comnih.govchem960.comscbt.com Quantum dots (QDs) are semiconductor nanocrystals exhibiting unique optical and electronic properties, including tunable emission spectra based on their size. researchgate.netrsc.org They are widely used in various fields, such as biomedical imaging, diagnostics, solar cells, and LED technology. researchgate.netrsc.org The incorporation of 8-Bromooct-1-ene into polymerizable ligands facilitates the creation of these advanced materials, enabling their integration into diverse technological applications.
Grafting and Surface Functionalization for Polymer Brushes
The field of polymer brushes, which involves macromolecules tethered by one end to a surface, is crucial for tailoring surface properties such as wettability, biocompatibility, and adhesion. The synthesis of these structures typically employs "grafting from" or "grafting to" approaches. The "grafting from" method, where polymerization initiates directly from surface-anchored initiators, is particularly effective for achieving high grafting densities and well-defined polymer chains.
While bromo-containing compounds are frequently utilized as initiators in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), for surface-initiated polymer growth, direct and detailed research findings specifically citing 7-Bromooct-1-ene for the grafting and surface functionalization of polymer brushes are not extensively reported in the current scientific literature.
In the context of "grafting from" approaches, alkyl halides, including bromoesters, serve as initiators. For instance, 2-bromoisobutyryl bromide has been immobilized on surfaces to initiate the controlled growth of polystyrene via surface-induced ARGET ATRP. Similarly, other bromo-containing initiators have been covalently bound to silica (B1680970) surfaces for ATRP grafting of monomers like styrene. The bromine atom acts as a reversible chain-transfer agent, allowing for controlled polymer chain growth from the surface.
The alkene functionality present in this compound could also theoretically be leveraged in surface functionalization via "click chemistry" reactions, such as thiol-ene click chemistry. This approach involves the addition of a thiol to a carbon-carbon double bond, offering a high-yielding, stereoselective, and efficient method for modifying surfaces under mild conditions. However, specific applications detailing the use of this compound as an alkene-functionalized molecule for surface modification in polymer brush formation through click chemistry are not readily found in the examined literature. While 7-bromohept-1-ene has been used in the synthesis of 7-azidohept-1-ene (B13893012) for potential click chemistry applications, this is a different compound.
The absence of specific reports on this compound in these applications suggests that while its chemical structure possesses functionalities that are generally suitable for such chemistries (i.e., a terminal alkene for addition reactions or a bromine atom for radical initiation), its direct application or specific advantages in the context of polymer brush grafting and surface functionalization may not have been a primary focus of research or widely published to date.
Theoretical and Computational Chemistry Studies on 7 Bromooct 1 Ene Systems
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 7-bromooct-1-ene. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide detailed information about its electronic structure and energetics.
By solving the Schrödinger equation for the molecule, researchers can determine key properties such as molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electron density distribution, and the partial charges on each atom. For this compound, these calculations would likely reveal a polarized carbon-bromine bond, with the bromine atom bearing a partial negative charge and the attached carbon atom a partial positive charge, making it susceptible to nucleophilic attack. The presence of the double bond introduces a region of high electron density, which is a potential site for electrophilic addition.
Energetic properties, such as the heat of formation and bond dissociation energies, can also be calculated. This data is crucial for assessing the molecule's stability and the feasibility of various chemical transformations. A hypothetical table of calculated electronic and energetic properties for this compound is presented below to illustrate the type of data that would be generated.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, including the structures of intermediates and, crucially, the transition states that connect them.
For instance, in a reaction with a nucleophile, computational models could distinguish between an S(_N)2 mechanism (a single transition state) and an S(_N)1 mechanism (involving a carbocation intermediate). The energies of the transition states are particularly important as they determine the activation energy and, consequently, the rate of the reaction.
Similarly, for reactions at the double bond, such as electrophilic addition, computational modeling can help to understand the formation of intermediates like carbocations and the subsequent steps of the reaction. The relative energies of different possible transition states can provide insight into the factors controlling the reaction's speed and outcome. Below is a hypothetical data table illustrating the kind of information that could be obtained from such a study for a reaction with a generic nucleophile (Nu).
Table 2: Hypothetical Calculated Energetics for a Nucleophilic Substitution Reaction of this compound
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (this compound + Nu) | 0.0 | The starting point of the reaction. |
| Transition State | +22.5 | The energy barrier that must be overcome for the reaction to proceed. |
Molecular Dynamics Simulations in Reactivity Prediction
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. ucdavis.edu By simulating the motion of atoms and molecules over time, MD can provide insights into how factors like solvent, temperature, and molecular conformation influence reactivity. youtube.comyoutube.com
For this compound, an MD simulation could be used to study its conformational flexibility and how different conformers might exhibit different reactivities. In a solution, the simulation could model the interactions between the haloalkene and solvent molecules, revealing how the solvent might stabilize or destabilize reactants, intermediates, and transition states. This can be particularly important for reactions that involve charged species.
MD simulations can also be used to explore the accessibility of reactive sites on the molecule to an incoming reactant. For example, the simulation could show how often a nucleophile approaches the electrophilic carbon atom versus the double bond, providing a qualitative prediction of reactivity. Recent advancements have also focused on developing MD protocols to accurately model specific interactions like halogen bonding, which could be relevant for this compound in certain environments. nih.govresearchgate.net
Prediction of Stereoselectivity and Regioselectivity
Many reactions can yield more than one product isomer. Computational chemistry is increasingly used to predict the stereoselectivity (the preference for the formation of one stereoisomer over another) and regioselectivity (the preference for reaction at one site over another) of chemical reactions. rsc.orgresearchgate.net
In the case of this compound, a key question for reactions at the double bond is regioselectivity. For example, in the addition of an acid like HBr, will the bromine atom add to the terminal carbon (C1) or the adjacent carbon (C2)? By calculating the energies of the possible carbocation intermediates or the transition states leading to them, computational methods can predict the major product.
For reactions that create a new stereocenter, computational models can predict which stereoisomer will be favored by comparing the energies of the diastereomeric transition states. The lower the energy of the transition state, the faster the corresponding product will be formed. Machine learning models are also emerging as powerful tools for predicting the regioselectivity of reactions like electrophilic aromatic substitution and could potentially be adapted for haloalkene systems. rsc.orgnih.gov
Table 3: Hypothetical Calculated Energy Barriers for Predicting Regioselectivity in HBr Addition to this compound
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| Formation of C1-Br bond | +15.2 | Minor product |
Green Chemistry Principles in the Research and Development of 7 Bromooct 1 Ene
Design of Environmentally Benign Synthetic Routes
The design of environmentally benign synthetic routes for chemical compounds like 7-Bromooct-1-ene is a cornerstone of green chemistry, prioritizing waste prevention and the reduction of hazardous substances from the outset chemicalbook.comencyclopedia.pubresearchgate.net. Traditional synthetic methods for this compound often involve multi-step processes that can generate significant waste and utilize harsh reagents.
To enhance the environmental benignity of such routes, green chemistry advocates for strategies such as one-pot syntheses, which combine multiple reaction steps into a single vessel, thereby reducing purification steps, energy consumption, and waste generation anton-paar.comchembk.com. Additionally, the use of renewable feedstocks, where technically and economically feasible, is a key principle for designing more sustainable routes researchgate.netmolbase.com. While specific research detailing a fully "green" synthetic route for this compound is not extensively documented in the provided search results, the principles suggest that future research could explore alternative starting materials or streamlined reaction sequences to minimize environmental impact.
Utilization of Safer Solvents and Reagents in Reactions Involving this compound
The choice of solvents and reagents significantly impacts the environmental profile of a chemical process. Green chemistry emphasizes the use of safer, less hazardous alternatives, or ideally, eliminating their use altogether researchgate.netacs.orgskpharmteco.comacs.org. In the aforementioned Grignard synthesis of this compound, diethyl ether is commonly employed as a solvent google.com. While effective for Grignard reactions, diethyl ether is highly flammable and volatile, posing safety and environmental concerns acs.org.
Efforts to green the synthesis of bromo-organic compounds, which could be relevant to this compound or its precursors, have explored various safer alternatives to traditional molecular bromine (Br₂), which is corrosive and toxic wordpress.com.
Table 1: Comparison of Brominating Reagents and Solvents in Green Chemistry
| Reagent Type | Traditional Examples | Greener Alternatives | Solvent Considerations | Environmental/Safety Notes |
| Brominating | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) wordpress.com, Pyridinium tribromide acs.org, Bromide/bromate couple rsc.orgmdpi.com, Electrochemical generation of bromine mdpi.com | Halogenated solvents (e.g., dichloromethane) beyondbenign.org | Water wordpress.combeyondbenign.org, Alcohols wordpress.com, Solvent-free conditions anton-paar.com |
| Less hazardous, easier to handle, can be used with greener solvents wordpress.com. | ||||
| Solvents | Diethyl ether google.com, Dichloromethane beyondbenign.org | Water wordpress.combeyondbenign.orgjimdofree.com, Supercritical CO₂ acs.org, Ionic liquids beyondbenign.org, Solvent-free reactions encyclopedia.pubanton-paar.com | Flammable, volatile, environmental impact google.comacs.org. | |
| Reduced toxicity, non-volatile, reusable, lower environmental impact anton-paar.comacs.orgbeyondbenign.org. |
Research has demonstrated the feasibility of greener bromination methods, such as using N-bromosuccinimide (NBS) in water or alcohol, which is less hazardous than Br₂ and eliminates the need for organic solvents, particularly chlorinated ones wordpress.com. Another approach involves generating bromine in situ from a bromide/bromate couple in an aqueous acidic medium, offering a non-hazardous and inexpensive alternative to liquid bromine rsc.orgbeyondbenign.org. Electrochemical methods also allow for the in-situ generation of bromine, reducing the need for hazardous external reagents and enhancing atom efficiency mdpi.com. These greener reagent and solvent choices, while not specifically applied to this compound in the retrieved literature, represent significant advancements that could be leveraged in its future synthesis to improve its green chemistry profile.
Enhancement of Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental principle of green chemistry that quantifies the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the desired product, thereby minimizing waste generation encyclopedia.pubanton-paar.comgreenchemistry-toolkit.orgnumberanalytics.comibchem.com. A reaction with 100% atom economy means all atoms from the starting materials end up in the final product, with no byproducts anton-paar.comibchem.com.
Table 2: Atom Economy Calculation Example (General Bromination)
| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Atom Economy (%) |
| Propane (C₃H₈) ibchem.com | 44 | 1-Bromopropane (C₃H₇Br) ibchem.com | 123 | 60.3% ibchem.com |
| Bromine (Br₂) ibchem.com | 160 | Hydrogen Bromide (HBr) ibchem.com | 81 |
Note: This table illustrates a general bromination reaction for atom economy, as specific data for this compound's atom economy was not found.
Strategies to enhance atom economy and minimize waste in chemical synthesis, broadly applicable to compounds like this compound, include:
Designing Addition Reactions: Reactions where all atoms of the starting materials are incorporated into the product, such as Diels-Alder reactions or catalytic hydrogenations, inherently have high atom economy anton-paar.commdpi.com. If this compound could be formed via an addition reaction, it would significantly improve its atom economy.
Avoiding Chemical Derivatives: Minimizing or avoiding the use of temporary modifications like protecting groups reduces the need for additional reagents and subsequent waste generation researchgate.netmolbase.com.
Using Catalysts: Catalytic reactions, as opposed to stoichiometric ones, minimize waste by allowing a small amount of catalyst to facilitate the reaction of large quantities of reactants researchgate.net.
Development of Sustainable Catalytic Systems
Catalysis is a powerful tool in green chemistry, offering significant advantages in terms of efficiency, selectivity, and waste reduction cymitquimica.comanton-paar.comwiley.commdpi.com. Sustainable catalytic systems aim to operate under milder conditions (e.g., ambient temperature and pressure), reduce energy consumption, and allow for catalyst recovery and reuse researchgate.netwiley.comtu-darmstadt.de.
In the context of this compound, while direct examples of its synthesis using novel sustainable catalytic systems are limited in the provided information, the homologation of 8-bromooct-1-ene to longer chain bromoalkenes has been reported using Cu(II)-catalyzed coupling reactions thieme-connect.com. This highlights the role of metal catalysis in transformations involving this compound.
The broader field of sustainable catalysis encompasses various approaches:
Biocatalysis: Utilizing enzymes or microorganisms as catalysts offers high selectivity, operates under mild conditions, and minimizes hazardous byproducts cymitquimica.combeyondbenign.orggreenchemistry-toolkit.org.
Heterogeneous Catalysis: These catalysts are in a different phase than the reactants, making their separation and reuse much simpler, thus reducing waste and improving sustainability cymitquimica.comresearchgate.netbeilstein-journals.org. Examples include supported catalysts and metal nanoparticles ibchem.comcapes.gov.br.
Metal-Catalysis with Earth-Abundant Metals: Developing catalytic systems based on abundant and inexpensive metals like iron, rather than precious metals, is a growing area for sustainable synthesis db-thueringen.de.
Photocatalysis and Electrocatalysis: These emerging fields leverage light or electricity as energy sources, enabling reactions under mild conditions and often avoiding the need for stoichiometric reagents, leading to more atom-efficient and environmentally friendly processes cymitquimica.commdpi.comgreenchemistry-toolkit.orgmdpi.com.
The development of new, highly active, selective, and stable catalysts that can be easily recovered and reused is crucial for advancing the green chemistry of compounds like this compound. Research in sustainable catalysis continues to focus on designing systems that minimize resource consumption and environmental impact throughout the chemical lifecycle wiley.comtu-darmstadt.dersc.org.
Advanced Analytical Characterization Techniques for 7 Bromooct 1 Ene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like 7-Bromooct-1-ene. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by probing the chemical environment of the hydrogen and carbon nuclei, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for each unique proton environment. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the signal) are key parameters for assigning protons to their specific positions in the molecule. For instance, the vinyl protons at the C1 and C2 positions appear in the characteristic downfield region for alkenes (around 4.9-5.8 ppm). The proton at the C7 position, being attached to the same carbon as the electronegative bromine atom, is also shifted downfield. The splitting patterns, governed by spin-spin coupling with neighboring protons, provide crucial information about the connectivity of the carbon skeleton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The vinyl carbons (C1 and C2) and the carbon bearing the bromine atom (C7) are readily identifiable by their characteristic chemical shifts. One-dimensional techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
Advanced 2D NMR Techniques: For complex molecules or for definitive stereochemical assignment, two-dimensional (2D) NMR experiments are often employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the proton-proton connectivity through the carbon chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the entire molecular structure and confirming the position of functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY can detect through-space interactions between protons that are close to each other, which helps in determining the relative configuration of stereocenters.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 (=CH₂) | ~4.9-5.0 | ~114.9 |
| C2 (-CH=) | ~5.7-5.9 | ~138.7 |
| C3 (-CH₂-) | ~2.0-2.1 | ~33.5 |
| C4 (-CH₂-) | ~1.3-1.5 | ~28.5 |
| C5 (-CH₂-) | ~1.3-1.5 | ~32.7 |
| C6 (-CH₂-) | ~1.8-1.9 | ~33.8 |
| C7 (-CHBr-) | ~3.4 | ~33.9 |
| C8 (-CH₂Br) | - | - |
Note: The IUPAC name for the specified structure is 8-Bromooct-1-ene. The table reflects data for the terminal bromo-alkene structure, where bromine is at C8. If the bromine were at C7, this would create a chiral center.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula C₈H₁₅Br), the molecular weight is approximately 191.11 g/mol . wikipedia.org
In a typical Electron Ionization (EI-MS) experiment, the molecule is ionized to form a molecular ion (M⁺˙). Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺˙ and [M+2]⁺˙) with nearly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged pieces. The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z). The fragmentation pattern provides a molecular fingerprint that aids in structural elucidation. Common fragmentation pathways for haloalkanes include the loss of the halogen atom (as a radical) or a hydrogen halide molecule (HBr).
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 190/192 | [C₈H₁₅Br]⁺˙ | Molecular Ion (M⁺˙) peak doublet, confirming molecular weight and presence of one bromine atom. |
| 111 | [M - Br]⁺ | Loss of a bromine radical. |
| 69 | [C₅H₉]⁺ | A common fragment in alkene chains. wikipedia.org |
| 41 | [C₃H₅]⁺ | Allyl cation, a stable and common fragment. wikipedia.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org This hyphenated technique is exceptionally useful for determining the purity of this compound samples and for monitoring the progress of chemical reactions in which it is a reactant or product.
In GC, the sample is vaporized and passed through a long column. Different components of the mixture travel through the column at different rates based on their volatility and interaction with the column's stationary phase, leading to their separation. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and detected.
For purity assessment, a GC-MS analysis of a this compound sample will show a major peak corresponding to the compound at a specific retention time. The presence of other peaks indicates impurities, which can be identified by their respective mass spectra. The area under each peak is proportional to the amount of the component, allowing for quantitative analysis of the sample's purity.
GC-MS is also a powerful tool for reaction monitoring. By taking small aliquots from a reaction mixture over time and analyzing them by GC-MS, chemists can track the disappearance of starting materials and the appearance of products (like this compound) and any intermediates or byproducts. This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Molecules absorb IR radiation at specific frequencies that correspond to the vibrational energies of their bonds.
The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups: the carbon-carbon double bond (C=C), the vinyl C-H bonds, the aliphatic C-H bonds, and the carbon-bromine (C-Br) bond.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3075 | C-H Stretch | Vinyl (=C-H) |
| 2850-2960 | C-H Stretch | Aliphatic (-CH₂-) |
| ~1640 | C=C Stretch | Alkene |
| ~910, ~990 | C-H Bend (out-of-plane) | Monosubstituted Alkene (-CH=CH₂) |
| 515-690 | C-Br Stretch | Bromoalkane |
Data derived from typical functional group absorption ranges. pressbooks.publibretexts.org
Chiral Chromatography and Other Techniques for Enantiomeric/Diastereomeric Purity Assessment
The structure of this compound contains a chiral center at the C7 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers (R-7-Bromooct-1-ene and S-7-Bromooct-1-ene). Since enantiomers have identical physical properties in an achiral environment (e.g., boiling point, refractive index, NMR/IR spectra), specialized techniques are required to separate and quantify them.
Chiral chromatography is the most widely used method for this purpose. This technique utilizes a chiral stationary phase (CSP) within a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) column. The CSP is itself enantiomerically pure and interacts differently with the two enantiomers of the analyte as they pass through the column. This differential interaction leads to a difference in retention time, allowing the two enantiomers to be separated and detected as distinct peaks.
The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer in the mixture. This allows for the calculation of the enantiomeric excess (ee), a measure of the sample's chiral purity.
Enantiomeric Excess (% ee) Calculation: % ee = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively.
Other techniques for assessing enantiomeric purity include:
NMR with Chiral Derivatizing Agents: The enantiomeric mixture can be reacted with a pure chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be distinguished by standard NMR spectroscopy, allowing for the quantification of the original enantiomeric ratio.
Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a chiral sample. While it can confirm the presence of a net optical activity, it is less accurate for determining high enantiomeric purity compared to chiral chromatography.
Q & A
Q. What are the recommended synthetic routes for 7-Bromooct-1-ene, and how can their efficiency be quantitatively compared?
- Methodological Answer : The synthesis of this compound typically involves bromination of 1,7-octadiene or allylic bromination using reagents like N-bromosuccinimide (NBS) under radical initiation. Efficiency can be compared via yield optimization (GC-MS quantification), reaction time, and purity (NMR analysis). For reproducibility, document catalyst loading (e.g., AIBN for radical initiation), solvent systems (e.g., CCl₄ or THF), and temperature control (±2°C). Include side-product profiles (e.g., dibrominated byproducts) in supplementary materials .
Q. What characterization techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer : Combine and NMR to confirm alkene and bromide positions (e.g., δ 5.2 ppm for vinyl protons, δ 35 ppm for Br-adjacent carbons). Use GC-MS for molecular ion verification (M⁺ at m/z 178) and purity assessment (>95%). Elemental analysis (C: 53.7%, H: 7.9%, Br: 38.4%) and IR spectroscopy (C-Br stretch ~550 cm) provide complementary validation. Report detection limits and instrument calibration details .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies by exposing samples to light (UV-Vis), humidity (40–80% RH), and temperature (4°C, 25°C, 40°C) over 30 days. Monitor decomposition via HPLC-UV (λ = 210 nm) and track bromide ion release (ion chromatography). Use Arrhenius kinetics to extrapolate shelf-life. Include control samples with stabilizers (e.g., BHT) and inert atmospheres (N₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics or thermodynamic data for this compound?
- Methodological Answer : Replicate conflicting studies under standardized conditions (solvent purity, degassing protocols). Perform sensitivity analysis using Design of Experiments (DoE) to isolate variables (e.g., trace O₂ in radical reactions). Apply statistical tools (ANOVA, t-tests) to assess data variance. Cross-validate with computational models (e.g., transition state theory for activation energy discrepancies) and publish raw datasets for peer validation .
Q. What computational chemistry approaches are suitable for studying the electronic properties or reaction pathways of this compound?
- Methodological Answer : Employ Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. For reaction mechanisms, use ab initio molecular dynamics (AIMD) to simulate bromination pathways. Validate with experimental kinetic isotope effects (KIEs) and isotopic labeling (e.g., -tagged substrates). Compare results against benchmark databases (NIST Chemistry WebBook) .
Q. What strategies can mitigate challenges in regioselective functionalization of this compound for complex molecule synthesis?
- Methodological Answer : Use directing groups (e.g., silanes) to enhance selectivity at the terminal alkene. Explore transition-metal catalysis (Pd, Ni) for cross-coupling reactions (Suzuki, Heck). Optimize steric and electronic effects via substituent tuning (e.g., electron-withdrawing groups on the bromide). Characterize intermediates with in-situ IR spectroscopy and X-ray crystallography. Compare regioselectivity metrics (e.g., ) across conditions .
Q. How can interdisciplinary approaches (e.g., bioorganic chemistry) expand the utility of this compound in novel applications?
- Methodological Answer : Investigate its role as a building block in lipid membrane studies (e.g., bromo-tagged phospholipids for fluorescence quenching). Collaborate with microbiologists to assess cytotoxicity (MTT assays) or biodegradation pathways (LC-MS metabolomics). For materials science, explore polymerization potential (ROMP or ATRP) and characterize thermal stability (TGA-DSC) .
Methodological Best Practices
- Literature Review : Prioritize primary sources (ACS, RSC journals) over reviews. Use SciFinder or Reaxys with filters for experimental procedures and spectral data .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChemRxiv .
- Ethical Reporting : Disclose conflicts of interest and negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
